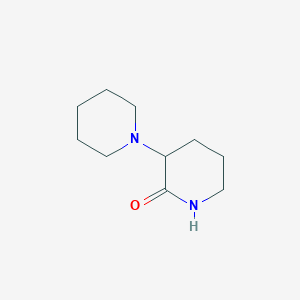
1,3'-Bipiperidin-2'-one
概要
説明
“1,3’-Bipiperidin-2’-one” is a chemical compound that belongs to the family of organic compounds known as bipyridines . Bipyridines consist of two pyridyl rings and are colorless solids, soluble in organic solvents and slightly soluble in water . They are of significance in pesticides .
Synthesis Analysis
The synthesis of 2-piperidinones, which include “1,3’-Bipiperidin-2’-one”, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Molecular Structure Analysis
The molecular formula of “1,3’-Bipiperidin-2’-one” is C10H18N2O . The structure of this compound can be found in databases like ChemSpider and PubChem .
Chemical Reactions Analysis
Piperidones, including “1,3’-Bipiperidin-2’-one”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for their varied activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3’-Bipiperidin-2’-one” can be found in databases like ChemSpider and PubChem .
科学的研究の応用
Chemokine Receptor Antagonism
- Bipiperidine amide compounds, including 1,3'-Bipiperidin-2'-one derivatives, have been identified as antagonists for the CC chemokine receptor 3 (CCR3). These compounds are significant due to their potential in inhibiting calcium flux and eosinophil chemotaxis, which are crucial in allergic responses (Ting et al., 2005).
Catalysis in Organic Chemistry
- Derivatives of this compound have been utilized as ligands in iron-catalyzed reactions. For example, an aminopyridine ligand derived from bipiperidine facilitated selective olefin epoxidation with hydrogen peroxide, highlighting its utility in organic synthesis (Mikhalyova et al., 2012).
Synthesis of Complex Molecules
- The compound has been employed in the diastereoselective synthesis of complex molecules such as 3,3′-bipiperidine and its oxygenated analogues. This synthesis involves a ring-opening/ring-closing metathesis sequence, demonstrating the compound's versatility in organic chemistry (Maougal et al., 2014).
Optical Resolution and Chiral Chemistry
- The optical resolution of DL-2,2′-bipiperidine through its cobalt(III) complex has been explored, indicating the role of this compound derivatives in chiral chemistry and the production of optically pure compounds (Sato et al., 1985).
Enantioselective Catalysis
- Complexes derived from enantiomeric bipiperidine and copper(II) acetate have been used as catalysts in enantioselective reactions, such as the Henry reaction. This showcases the compound's relevance in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals (Noole et al., 2010).
DNA Interaction Studies
- Studies involving amine-bridged binuclear complexes with 4,4′-bipiperidine and DNA constituents have been conducted. This research provides insights into the compound's interaction with biological molecules, which is significant in the field of biochemistry and pharmacology (Khalaf Alla et al., 2015).
Polymer Chemistry
- Bipiperidine derivatives have been used in the synthesis of nematic polyurethanes, indicating their role in the development of advanced materials with specific properties like thermostability and crystallinity (Kricheldorf & Awe, 1989).
Antiproliferative Agents in Cancer Research
- Bipiperidine conjugates have been investigated as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides, which are significant in the development of new cancer therapeutics (Ueberschaar et al., 2016).
Enzyme Inhibition Research
- Bipiperidine-based inhibitors have been studied for their tyrosinase inhibition properties, contributing to the understanding of enzyme inhibition and potential applications in medicinal chemistry (Khan et al., 2005).
作用機序
- Role : It is used to treat parkinsonism and control extrapyramidal side effects induced by neuroleptic drugs .
- Its central anticholinergic effects alleviate symptoms associated with parkinsonism and extrapyramidal disorders .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,3’-Bipiperidin-2’-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, 1,3’-Bipiperidin-2’-one can bind to specific proteins, influencing their structure and function, thereby affecting various biochemical processes .
Cellular Effects
1,3’-Bipiperidin-2’-one has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of signaling molecules involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 1,3’-Bipiperidin-2’-one can alter the expression of genes related to metabolic pathways, impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1,3’-Bipiperidin-2’-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 1,3’-Bipiperidin-2’-one can interact with transcription factors, leading to alterations in gene expression patterns that affect various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3’-Bipiperidin-2’-one can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1,3’-Bipiperidin-2’-one has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1,3’-Bipiperidin-2’-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 1,3’-Bipiperidin-2’-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1,3’-Bipiperidin-2’-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes influence the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,3’-Bipiperidin-2’-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
1,3’-Bipiperidin-2’-one exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1,3’-Bipiperidin-2’-one is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
3-piperidin-1-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUDTWVZQIELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




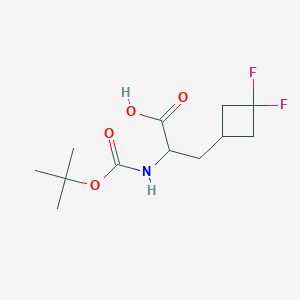



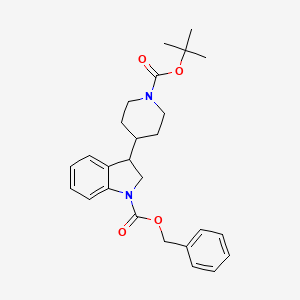

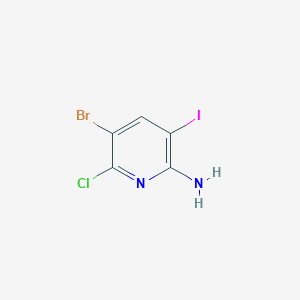
![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)
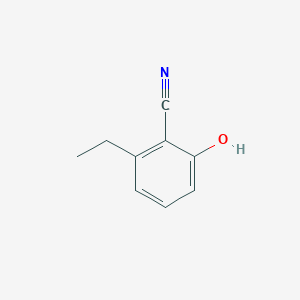
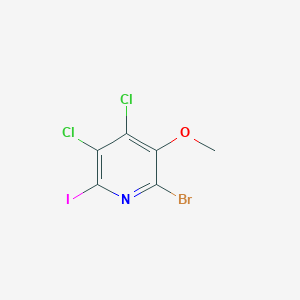

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
